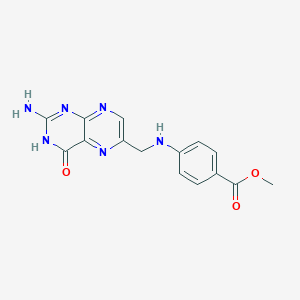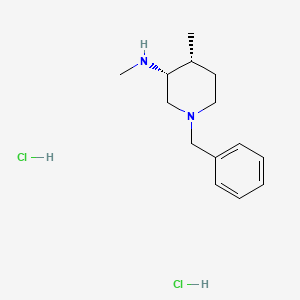
Vindesine N-(3-Hydroxypropyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vindesine N-(3-Hydroxypropyl)amide is a derivative of Vindesine, which is a synthetic derivative of the dimeric Catharanthus alkaloid vinblastine . Vindesine is a vinca alkaloid used extensively in chemotherapy protocols for various types of malignancies, including acute lymphocytic leukemia . This compound is specifically modified to include a 3-hydroxypropyl group, which may alter its pharmacokinetic and pharmacodynamic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of VindesineThis can be achieved through a series of chemical reactions, including amide formation and hydroxylation . The reaction conditions often involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as chromatography . The compound is typically stored under hygroscopic conditions at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amide group can produce amines .
科学的研究の応用
Vindesine N-(3-Hydroxypropyl)amide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of vinca alkaloids and their derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by causing the arrest of cells in metaphase mitosis through the inhibition of tubulin polymerization . This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The compound is cell-cycle specific for the S phase .
類似化合物との比較
Similar Compounds
Vinblastine: Another vinca alkaloid with similar antineoplastic activity but different pharmacokinetic properties.
Vincristine: Known for its use in treating various cancers, with a different toxicity profile compared to Vindesine.
Vinorelbine: A semi-synthetic derivative with a broader spectrum of activity and different side effects.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific modification with a 3-hydroxypropyl group, which may enhance its solubility and alter its interaction with cellular targets. This modification can potentially improve its efficacy and reduce side effects compared to other vinca alkaloids .
特性
CAS番号 |
69783-92-2 |
|---|---|
分子式 |
C₄₆H₆₁N₅O₈ |
分子量 |
812.01 |
同義語 |
Vindesine HPA; (3S,5S,7S,9S)-Methyl 5-Ethyl-9-((3aR,3a1R,4R,5S,5aR,10bR)-3a-ethyl-4,5-dihydroxy-5-((3-hydroxypropyl)carbamoyl)-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-hydroxy-2,4,5,6,7,8,9,10-octahydro |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)
